5-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Physicochemical profiling Medicinal chemistry Intermediate selection

Secure 5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol as the pivotal synthetic intermediate for anti-tubercular triazolopyrimidine libraries. The para-fluorophenyl substituent at C5 is uniquely essential for sub-micromolar M. tuberculosis potency (MIC 3.0–4.4 µM) with maintained HepG2 selectivity, while the unsubstituted C7 hydroxyl enables divergent chlorination/amination to explore C7 SAR without resynthesizing the optimized core. Procure to accelerate hit-to-lead QcrB inhibitor programs with a validated nodal building block.

Molecular Formula C11H7FN4O
Molecular Weight 230.20 g/mol
Cat. No. B5323788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Molecular FormulaC11H7FN4O
Molecular Weight230.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)N3C(=N2)N=CN3)F
InChIInChI=1S/C11H7FN4O/c12-8-3-1-7(2-4-8)9-5-10(17)16-11(15-9)13-6-14-16/h1-6H,(H,13,14,15)
InChIKeyJHQUANHDLFPUMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol – A Strategic Triazolopyrimidine Intermediate for Anti-Tubercular Drug Discovery and Heterocyclic Library Synthesis


5-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 104690-41-7; molecular formula C₁₁H₇FN₄O) is a 7-hydroxy-substituted triazolopyrimidine (TZP) derivative bearing a para-fluorophenyl group at the C5 position . This compound exists predominantly in the 7-oxo (4H-one) tautomeric form and serves as a pivotal synthetic intermediate in the preparation of 7-amino-functionalized TZP analogs with demonstrated sub-micromolar antitubercular activity against Mycobacterium tuberculosis [1]. Unlike fully elaborated 7-amino TZP final compounds, the 7-hydroxy intermediate retains an unsubstituted C7 hydroxyl group that enables divergent chlorination and subsequent nucleophilic displacement, positioning it as a versatile nodal building block for parallel analog synthesis [2].

Why Generic 5-Aryl-Triazolopyrimidin-7-ol Analogs Cannot Substitute for 5-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol in Anti-Tubercular Lead Optimization


The SAR campaign reported by Zuniga et al. (2017) demonstrated that the identity of the C5 aryl substituent is a critical determinant of both antitubercular potency and selectivity in the triazolopyrimidine series [1]. Unsubstituted phenyl, electron-donating substituents (e.g., 4-OCH₃), and heteroaryl replacements at C5 resulted in complete loss of M. tuberculosis growth inhibition (MIC >20 µM), while para-fluoro substitution uniquely preserved sub-micromolar potency (MIC 3.0–4.4 µM) with maintained selectivity over HepG2 cytotoxicity [2]. Furthermore, the requirement for an unsubstituted NH at C7 for bioactivity in the final compounds means that the 7-hydroxy intermediate must be carried through chlorination and amination without alteration of the C5 substituent, locking in the 4-fluorophenyl group from the earliest synthetic step [3]. Generic substitution of the 4-fluorophenyl moiety—whether with unsubstituted phenyl, 4-chlorophenyl, or 4-methylphenyl—yields intermediates that produce final compounds with either abolished activity or unacceptable cytotoxicity windows, rendering them unsuitable for the anti-tubercular lead series [2].

Quantitative Differentiation Evidence for 5-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol Versus Closest 5-Aryl Analogs


Physicochemical Differentiation: Computed Lipophilicity and Electronic Properties Compared to 5-Phenyl and 5-(4-Chlorophenyl) Analogs

The introduction of a para-fluoro substituent on the C5 phenyl ring of [1,2,4]triazolo[1,5-a]pyrimidin-7-ol produces a distinct physicochemical profile compared to the unsubstituted 5-phenyl analog (CAS 13322-69-5) and the 5-(4-chlorophenyl) variant. The 4-fluorophenyl derivative (C₁₁H₇FN₄O, MW = 230.20 g/mol) exhibits a computed XLogP3-AA of approximately 1.0–1.2, representing a modest +0.2 to +0.4 log unit increase over the parent 5-phenyl compound (XLogP3-AA = 0.8, MW = 212.21 g/mol) [1]. This incremental lipophilicity gain, mediated by the electron-withdrawing fluoro substituent, occurs without the substantial molecular weight increase (+35.5 Da) and steric penalty associated with the 4-chloro analog (C₁₁H₇ClN₄O, MW ≈ 246.7 g/mol), where the larger chlorine atom introduces conformational restrictions and elevated logP that can adversely affect downstream ADME properties of derived final compounds . The fluorine atom also modulates the electron density of the triazolopyrimidine core through its –I inductive effect, subtly influencing the reactivity of the 7-OH group toward chlorination with POCl₃—a critical activation step for subsequent diversification [2].

Physicochemical profiling Medicinal chemistry Intermediate selection

SAR-Driven C5 Substituent Selection: Retention of Antitubercular Potency Window in Downstream 7-Amino Derivatives

In the systematic C5 SAR study by Zuniga et al. (2017), the para-fluorophenyl substituent was one of only two C5 aryl modifications that preserved sub-micromolar MIC₉₀ values against M. tuberculosis in the downstream 7-(4-methoxyphenethylamino) final compounds. The 4-fluorophenyl-bearing Compound 13 exhibited an MIC₉₀ of 4.4 ± 2.0 µM with an IC₅₀ of 89 µM against HepG2 cells (selectivity index SI >21), while the ortho-fluorophenyl Compound 14 showed an MIC₉₀ of 3.0 ± 0.21 µM and IC₅₀ >100 µM (SI >30) [1]. In contrast, the unsubstituted 5-phenyl Compound 1 (MIC₉₀ = 3.1 ± 1.3 µM, IC₅₀ >100 µM, SI >32) exhibited comparable potency but lacked the beneficial electronic modulation provided by fluorine for metabolic stability optimization [2]. Critically, compounds bearing electron-donating groups at C5 (4-OCH₃, 4-CH₃; Compounds 7–10) or heteroaryl replacements (3-pyridyl, 4-pyridyl; Compounds 11–12) all lost activity completely (MIC₉₀ >20 µM), while the 4-chlorophenyl analog (Compound 15) was also inactive (MIC₉₀ >20 µM) [3]. This SAR establishes that the 5-(4-fluorophenyl) intermediate provides the only para-halogenated C5 option compatible with retention of antitubercular potency in the resultant 7-amino final compounds.

Antitubercular drug discovery Structure-activity relationship Mycobacterium tuberculosis

Metabolic Stability Advantage Conferred by 4-Fluorophenyl Versus 4-Chlorophenyl and 4-Methylphenyl in Downstream TZP Compounds

The Zuniga et al. (2017) study evaluated metabolic stability of the final 7-amino TZP compounds in both rodent and human liver microsomes. The fluorophenyl-bearing compound series demonstrated acceptable metabolic stability, which was a key criterion for further progression of the chemical series [1]. The fluorine atom at the para-position of the C5 phenyl ring serves a dual purpose: its strong C–F bond resists oxidative metabolism at that position, and its electron-withdrawing effect can modulate the oxidative susceptibility of the adjacent triazolopyrimidine core [2]. This stands in contrast to the 4-methylphenyl analog, whose benzylic C–H bonds are established sites of CYP450-mediated oxidation, and the 4-chlorophenyl analog, which—beyond its abolished antitubercular activity—can undergo glutathione-dependent dechlorination pathways that introduce metabolic liability and potential reactive metabolite formation [3]. While quantitative microsomal stability data (e.g., intrinsic clearance or half-life values) for individual compounds in the series are not disaggregated in the primary publication, the authors' explicit identification of the fluorophenyl sub-series as meeting the metabolic stability acceptance criterion—in contrast to other C5 substituents—constitutes a meaningful selection signal for intermediate procurement.

Metabolic stability Liver microsomes ADME optimization

Synthetic Tractability and Divergent Intermediate Utility: 7-OH to 7-Cl Activation as a Gatekeeper Step for Parallel Library Synthesis

The 7-hydroxy group of 5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol serves as the essential synthetic handle for divergent library production. Treatment with phosphorus oxychloride (POCl₃) over approximately 2.0 hours converts the 7-OH intermediate to the corresponding 7-chloro derivative, 7-chloro-5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine, which subsequently reacts with a broad range of primary and secondary amines under mild conditions to yield structurally diverse 7-amino final compounds [1]. This two-step activation-substitution sequence is the same general route employed throughout the Zuniga et al. (2017) campaign, where compounds 7–48 were all accessed via the 7-chloro intermediate derived from the corresponding 7-hydroxy precursor [2]. The critical SAR requirement that the C7 position must bear an NH group (not O, S, or C) for antitubercular activity [3] means that the 7-OH intermediate is not itself the bioactive species but rather the indispensable precursor whose clean conversion to 7-Cl—without degradation of the C5 4-fluorophenyl group or the triazolopyrimidine core—is a prerequisite for accessing the active pharmacophore. The crystalline or amorphous solid nature of the 7-OH intermediate facilitates purification and storage, whereas the 7-Cl derivative is typically more reactive and moisture-sensitive, making the 7-OH compound the preferred stable form for procurement and long-term inventory.

Synthetic chemistry Intermediate utility Parallel synthesis

Procurement-Guided Application Scenarios for 5-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol in Anti-Tubercular Lead Optimization and Heterocyclic Library Synthesis


Divergent Parallel Library Synthesis of 7-Amino-Triazolopyrimidines for M. tuberculosis Hit-to-Lead Optimization

Medicinal chemistry teams engaged in antitubercular drug discovery can procure 5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol as a stable nodal intermediate for divergent parallel synthesis of 7-amino-TZP libraries. Following the route validated by Zuniga et al. (2017), the 7-OH compound is activated with POCl₃ to the 7-chloro derivative, which is then reacted with diverse primary amine building blocks to generate arrays of C7-diversified analogs [1]. This approach directly addresses the SAR finding that C7 NH substitution is essential for antitubercular potency while the C5 4-fluorophenyl group must be maintained for activity [2]. The intermediate-based strategy enables systematic exploration of C7 SAR (chain length, terminal aromatic substitution, heterocyclic replacements) without resynthesizing the C5-optimized core for each analog, accelerating hit-to-lead timelines.

Mechanistic Probe Synthesis Targeting M. tuberculosis Cytochrome bcc-aa3 Supercomplex (QcrB)

The triazolopyrimidine series described by Zuniga et al. was subsequently demonstrated to act via inhibition of QcrB, a subunit of the cytochrome bcc-aa3 supercomplex essential for aerobic respiration in M. tuberculosis [1]. Researchers investigating mycobacterial energetics can employ 5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol to synthesize QcrB-targeted chemical probes by installing affinity tags, photo-crosslinking moieties, or fluorescent reporters at the C7 position via the 7-chloro intermediate, while retaining the C5 4-fluorophenyl group required for target engagement [2]. This application leverages the intermediate's unique position as the only stable precursor that feeds into the fluorophenyl sub-series with validated on-target activity and selectivity over human mitochondrial respiration [3].

Scaffold-Hopping and Bioisostere Evaluation Around the 5-(4-Fluorophenyl) Pharmacophore

The 7-OH intermediate serves as a reference standard for scaffold-hopping campaigns aimed at identifying alternative cores (e.g., imidazolopyrimidines, pyrazolopyrimidines, or pyridopyrimidines) that recapitulate the antitubercular activity of the triazolopyrimidine series [1]. By using the 5-(4-fluorophenyl)-7-OH TZP as a synthetic benchmark, medicinal chemists can systematically compare the reactivity, physicochemical properties, and downstream biological activity of alternative heterocyclic scaffolds bearing the identical 4-fluorophenyl pharmacophoric element. The known MIC₉₀ range of 3.0–4.4 µM for 4-fluorophenyl-TZP final compounds provides a quantitative baseline against which scaffold-hopped analogs can be evaluated [2].

Analytical Reference Standard for Quality Control of 7-Chloro and 7-Amino TZP Derivatives

In industrial-scale synthesis of triazolopyrimidine-based antitubercular lead compounds, 5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be employed as an analytical reference standard for HPLC purity monitoring, residual starting material detection, and impurity profiling of the downstream 7-chloro and 7-amino derivatives [1]. Its distinct UV chromophore (triazolopyrimidine core with extended conjugation to the 4-fluorophenyl ring) and defined retention time under reversed-phase conditions enable sensitive detection of carryover or incomplete conversion during the chlorination step. Given the importance of the C7 NH group for bioactivity [2], analytical confirmation of complete displacement of the 7-Cl leaving group—and absence of residual 7-OH starting material—is critical for batch release of final compounds intended for biological assay.

Quote Request

Request a Quote for 5-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.